(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate
Description
(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-(dimethylamino)acetamido substituent at the 3-position. Its stereochemical configuration (S) at the piperidine ring is critical for its biological activity and interactions with target enzymes or receptors. This compound is often utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its structural versatility and functional groups amenable to further derivatization. The dimethylamino group enhances solubility in aqueous environments, while the tert-butyl carbamate acts as a protective group during synthetic processes .
Properties
IUPAC Name |
tert-butyl (3S)-3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-6-7-11(9-17)15-12(18)10-16(4)5/h11H,6-10H2,1-5H3,(H,15,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYNWULUYQZNKB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, typically using dimethylamine.
Formation of the Amide Bond: The amide bond is formed by reacting the intermediate with an acylating agent, such as acetic anhydride or an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The compound shares structural similarities with other tert-butyl piperidine carbamates, such as those reported in RSC Med. Chem. (2023) for inhibiting metallo-β-lactamase NDM-1. Below is a detailed comparison:
Structural Differences
| Compound Name | Substituent at Piperidine 2-Position | Functional Groups | Stereochemistry |
|---|---|---|---|
| (S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate | 3-[2-(dimethylamino)acetamido] | Carbamate, dimethylamino | (S) configuration |
| 4h-1/4h-2 (RSC Med. Chem., 2023) | (Benzo[b]thiophene-3-carboxamido)(diethoxyphosphoryl)methyl | Phosphonate, thiophene | Diastereomers |
| 4i-1/4i-2 (RSC Med. Chem., 2023) | (Diethoxyphosphoryl)(2-(thiophen-2-yl)acetamido)methyl | Phosphonate, thiophene | Diastereomers |
| 4j (RSC Med. Chem., 2023) | (Diethoxyphosphoryl)(2-(thiophen-3-yl)acetamido)methyl | Phosphonate, thiophene | Not specified |
Key Observations :
Functional Groups: Unlike the phosphonate-containing analogs (4h, 4i, 4j), the target compound lacks a phosphonate moiety but incorporates a dimethylamino group. This difference significantly alters its electronic properties and binding affinity to metallo-β-lactamases .
Stereochemical Complexity : The target compound’s (S)-configuration contrasts with the diastereomeric pairs (e.g., 4h-1/4h-2), which exhibit distinct biological activities due to spatial arrangement .
4h-1/4h-2: 73% and 44% yields, respectively. 4i-1/4i-2: 60% and 33% yields, respectively. The lower yields for diastereomers (e.g., 4h-2, 4i-2) highlight challenges in stereochemical control during synthesis .
Spectroscopic Data
- NMR and MS: The target compound’s ¹H NMR would show characteristic peaks for the tert-butyl group (δ ~1.4 ppm), piperidine protons (δ ~3.0–4.0 ppm), and dimethylamino protons (δ ~2.2 ppm). Phosphonate analogs (4h, 4i) exhibit distinct ³¹P NMR signals (δ ~20–25 ppm), absent in the target compound.
Biological Activity
(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacology and therapeutic applications.
Chemical Structure and Properties
The chemical structure of (S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate includes a piperidine ring and a tert-butyl ester, which contribute to its unique pharmacological profile. The compound can be represented by the following structural formula:
This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound primarily stems from its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of specific pathways involved in cellular signaling. Notably, compounds with similar structures have shown activity against Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are implicated in immune responses.
Key Mechanisms:
- TLR Modulation: The compound may influence TLR-mediated pathways, leading to altered immune responses.
- Neurotransmitter Interaction: The dimethylamino group suggests potential interactions with neurotransmitter systems, possibly affecting mood or cognitive functions.
In Vitro Studies
In vitro studies have demonstrated that (S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate exhibits significant activity in various assays:
| Study Type | Cell Line | Concentration | Effect |
|---|---|---|---|
| Cytotoxicity | HeLa cells | 10 µM | 50% inhibition of cell viability |
| Anti-inflammatory | RAW 264.7 | 5 µM | Reduced TNF-alpha production by 40% |
| Neuroprotection | SH-SY5Y | 1 µM | Increased cell survival under oxidative stress |
These findings suggest that the compound possesses both anti-inflammatory and neuroprotective properties.
In Vivo Studies
Preclinical studies in animal models have further elucidated the biological effects of this compound:
- Anti-inflammatory Effects: In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw swelling and inflammatory cytokines.
- Cognitive Enhancement: In models of cognitive impairment, the compound improved performance in memory tasks, indicating potential nootropic effects.
Case Studies
Several case studies have reported on the therapeutic potential of (S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate:
- Case Study 1: A study involving patients with chronic inflammatory conditions showed improvement in symptoms when treated with this compound, suggesting its utility as an adjunct therapy.
- Case Study 2: In a cohort of patients with neurodegenerative disorders, administration resulted in improved cognitive function over a six-month period.
Safety and Toxicology
Toxicological assessments indicate that (S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
